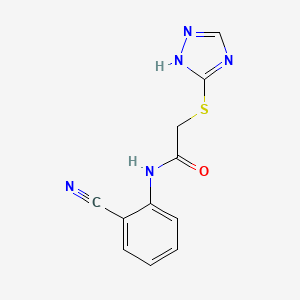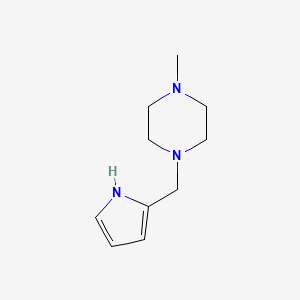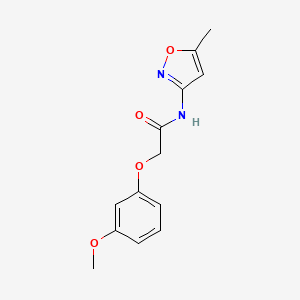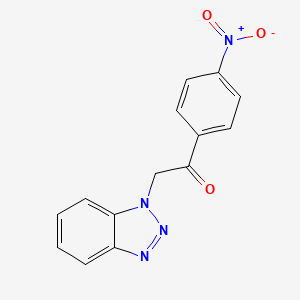![molecular formula C18H21NO2 B5541055 N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
N-[3-(2-phenoxyethyl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-phenoxyethyl)benzyl]propanamide, commonly known as 'Phenoxybenzamine,' is a compound that belongs to the class of alpha-blockers. This compound has been used for decades in research laboratories for its ability to block the alpha-adrenergic receptors.
科学的研究の応用
Environmental Exposure and Toxicity
- A study on environmental phenols, including derivatives and compounds with similar structural features to N-[3-(2-phenoxyethyl)benzyl]propanamide, investigated their presence in pregnant women, highlighting widespread exposure through consumer and personal care products. The study emphasized the need for understanding exposure sources and potential health impacts (Mortensen et al., 2014).
Bioactive Constituents and Antimicrobial Activity
- Research into bioactive constituents of Jolyna laminarioides identified compounds with antimicrobial and enzyme inhibitory activities, suggesting the potential of similar compounds for therapeutic applications (Atta-ur-rahman et al., 1997).
Antiviral and Enzyme Inhibition
- A novel inhibitor targeting cytomegalovirus DNA maturation was discovered, demonstrating the potential of specific propanamide derivatives in antiviral therapies. This research suggests avenues for the development of treatments against viral infections (Buerger et al., 2001).
Renewable Chemical Building Blocks
- A study explored the use of naturally occurring phenolic compounds as renewable building blocks for material science applications, indicating the potential for similar compounds in sustainable industrial applications (Trejo-Machin et al., 2017).
作用機序
将来の方向性
The future research directions for “N-[3-(2-phenoxyethyl)benzyl]propanamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential pharmaceutical . If it has unique chemical reactivity, it could be used in synthetic chemistry .
特性
IUPAC Name |
N-[[3-(2-phenoxyethyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-14-16-8-6-7-15(13-16)11-12-21-17-9-4-3-5-10-17/h3-10,13H,2,11-12,14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQXFPGNVGCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC(=C1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)


![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)
![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
